molecular formula C12H18O2 B2369659 3-(2-Methoxyphenyl)-2-methylbutan-1-ol CAS No. 2248374-35-6

3-(2-Methoxyphenyl)-2-methylbutan-1-ol

Cat. No.: B2369659
CAS No.: 2248374-35-6
M. Wt: 194.274
InChI Key: ZBFWCIYUJKPTFG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methylbutan-1-ol is a branched primary alcohol featuring a methoxy-substituted aromatic ring at the third carbon of a butanol chain and a methyl group at the second carbon. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: ~196.26 g/mol, inferred from analogs in ). The primary alcohol group (-CH₂OH) enables strong hydrogen bonding, influencing solubility and reactivity. The 2-methoxyphenyl substituent introduces steric and electronic effects, distinguishing it from simpler aliphatic alcohols.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(8-13)10(2)11-6-4-5-7-12(11)14-3/h4-7,9-10,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWCIYUJKPTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methylbutan-1-ol typically involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent, such as isobutylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The general reaction scheme is as follows:

    Formation of Grignard Reagent:

    Grignard Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(2-Methoxyphenyl)-2-methylbutan-2-one.

    Reduction: 3-(2-Methoxyphenyl)-2-methylbutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methylbutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-2-methylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
  • Structure : Similar backbone but replaces the 2-methoxyphenyl group with a phenyl ring.
  • Molecular Formula : C₁₁H₁₆O (MW: 164.24 g/mol) .
  • Key Differences :
    • Lack of methoxy (-OCH₃) reduces electron-donating effects and polarity.
    • Lower molecular weight and hydrophobicity compared to the methoxy analog.
3-(2-Methoxyphenyl)butan-2-ol (CAS 1522483-17-5)
  • Structure : Secondary alcohol (OH at C2) vs. primary alcohol in the target compound.
  • Molecular Formula : C₁₁H₁₆O₂ (MW: 180.24 g/mol) .
  • Key Differences :
    • Secondary alcohol forms weaker hydrogen bonds, reducing boiling point and water solubility.
    • Altered stereochemistry may affect crystallinity and intermolecular interactions.

Functional Group Analogs

3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)
  • Structure : Replaces the alcohol group with a carboxylic acid.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol) .
  • Key Differences :
    • Carboxylic acid (-COOH) enables stronger acidity (pKa ~4-5) and ionic interactions.
    • Higher melting point (85–89°C) due to crystalline hydrogen-bonded networks .

Aliphatic Alcohol Isomers

3-Methyl-1-butanol (CAS 123-51-3)
  • Structure : Linear primary alcohol without aromatic substituents.
  • Molecular Formula : C₅H₁₂O (MW: 88.15 g/mol).
  • Key Differences :
    • Boiling point: 130–132°C (lower than the target compound due to smaller size and lack of aromaticity) .
    • Solubility: 15.63 g/L at 20°C in water, significantly higher than aromatic analogs .
2-Methyl-1-butanol
  • Structure : Branched primary alcohol.
  • Boiling Point : 129°C .
  • Key Differences :
    • Reduced steric hindrance compared to the methoxyphenyl-substituted compound.

Physicochemical Properties Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (g/L, 20°C) Key Feature(s)
3-(2-Methoxyphenyl)-2-methylbutan-1-ol C₁₂H₁₆O₂ ~196.26* ~250–270* Low (est. <5) Primary alcohol, aromatic methoxy
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 ~220–240* Low (est. <5) Primary alcohol, phenyl
3-(2-Methoxyphenyl)butan-2-ol C₁₁H₁₆O₂ 180.24 ~230–250* Moderate (est. 10–15) Secondary alcohol, aromatic methoxy
3-Methyl-1-butanol C₅H₁₂O 88.15 130–132 15.63 Linear primary alcohol
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 N/A Insoluble (crystalline) Carboxylic acid, aromatic methoxy

*Estimated based on analogs and substituent effects .

Research Findings and Implications

  • Hydrogen Bonding : The primary alcohol group in this compound facilitates stronger hydrogen bonding compared to secondary alcohols (e.g., 3-(2-Methoxyphenyl)butan-2-ol), enhancing crystalline packing and thermal stability .
  • Solubility: The 2-methoxyphenyl group reduces water solubility compared to aliphatic alcohols like 3-methyl-1-butanol, as seen in analogs like HBK compounds ().
  • Synthetic Complexity : Introduction of methoxy and methyl groups requires multi-step synthesis, contrasting with simpler aliphatic alcohols synthesized via fermentation or Grignard reactions .

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